3-Chloro-4-methylbenzhydrazide
Overview
Description
3-Chloro-4-methylbenzhydrazide is a chemical compound with the molecular formula C8H9ClN2O . It is also known by other names such as 3-chloro-4-methylbenzohydrazide and Benzoic acid, 3-chloro-4-methyl-, hydrazide .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a methyl group, and a hydrazide group . The InChI string representation of its structure isInChI=1S/C8H9ClN2O/c1-5-2-3-6 (4-7 (5)9)8 (12)11-10/h2-4H,10H2,1H3, (H,11,12)
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 184.62 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 184.0403406 g/mol . The topological polar surface area is 55.1 Ų . It has a heavy atom count of 12 .Scientific Research Applications
Mesogenic Properties in Organic Compounds
Prajapati and Modi (2010) explored the synthesis of rod-shaped 4-methylbenzoic acid-N′-(4′-n-alkoxybenzoyl) hydrazide and its cyclization to bent-shaped mesogenic oxadiazoles and thiadiazoles. These compounds, including those derived from 4-methylbenzhydrazide, were found to exhibit enantiotropic nematic mesophases, contributing to the understanding of mesomorphic properties in related organic compounds (Prajapati & Modi, 2010).
Synthesis of Novel Heterocyclic Compounds
Bekircan, Ülker, and Menteşe (2015) utilized a derivative of 3-Chloro-4-methylbenzhydrazide in the synthesis of novel heterocyclic compounds, demonstrating the versatility of this chemical in creating biologically active molecules. This research contributes to the field of medicinal chemistry and the development of new therapeutic agents (Bekircan, Ülker, & Menteşe, 2015).
Structural Analysis of Organic Compounds
Yamamoto et al. (1987) conducted structural analysis of compounds like 3-chloro-ONN-4′-methylazoxybenzene, contributing to a deeper understanding of the molecular structures and reactivity of similar organic compounds. This research is crucial for the development of new chemical entities in various fields of chemistry (Yamamoto et al., 1987).
Antimicrobial Activity of Derivatives
Paruch et al. (2020) investigated the synthesis and biological activity of 1,3,4-oxadiazole derivatives derived from 3-methyl-4-nitrobenzhydrazide. This study highlights the antimicrobial potential of compounds related to this compound, showcasing its relevance in the development of new antimicrobial agents (Paruch et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-4-methylbenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5-2-3-6(4-7(5)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBMRZPOTYXXSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392517 | |
Record name | 3-Chloro-4-methylbenzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72198-84-6 | |
Record name | Benzoic acid, 3-chloro-4-methyl-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72198-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-methylbenzhydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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